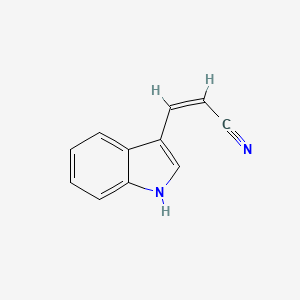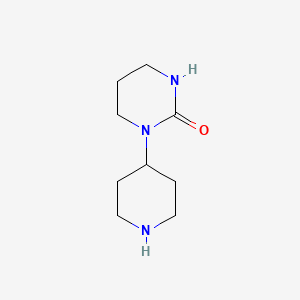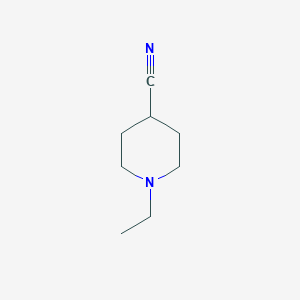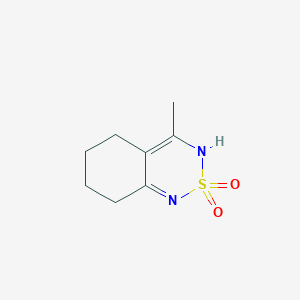![molecular formula C10H23NOSi B1315979 Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- CAS No. 207113-36-8](/img/structure/B1315979.png)
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-, also known as tert-Butyldimethylsilyloxy-3-pyrrolidinol or TPS, is a stable and synthetically useful derivative of pyrrolidine1. This compound has been gaining significant attention in the field of organic synthesis and material science due to its unique properties1.
Synthesis Analysis
TPS can be synthesized efficiently in high yield by reaction between pyrrolidine and tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride or potassium hydride1. The product is then purified using various techniques such as column chromatography or recrystallization1.
Molecular Structure Analysis
The molecular formula of TPS is C10H23NOSi1. The IUPAC name is tert-butyl-dimethyl-[(3S)-pyrrolidin-3-yl]oxysilane1. The molecular weight is 201.38 g/mol1.
Chemical Reactions Analysis
The chemical reactions involving TPS are not explicitly mentioned in the search results. However, given its structure, it can be inferred that TPS could participate in various organic reactions, especially those involving the pyrrolidine ring or the silyl ether group.Physical And Chemical Properties Analysis
TPS is a white or off-white crystalline solid that is soluble in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide while being insoluble in water1. It has a molecular weight of 209.4 g/mol and a melting point of 89-92°C1. The compound has a boiling point of 163-165°C at 0.4 mmHg1.Aplicaciones Científicas De Investigación
Synthesis and Applications
Pyrrolidines are significant heterocyclic compounds widely used in medicine, industrial applications, and scientific research. They have applications in pharmaceuticals, agrochemical substances, and dyes. The synthesis of pyrrolidines, like the (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, through [3+2] cycloaddition processes, highlights their polar nature and the possibility of conducting these reactions under mild conditions. Such methodologies open avenues for creating a range of compounds with potential applicability in various fields including organic synthesis and material sciences (Żmigrodzka et al., 2022).
Chemical Properties and Reactions
Pyrrolidine derivatives exhibit diverse chemical properties and are involved in various reactions, highlighting their versatility in chemical synthesis. The reaction involving (4S)‐4‐tert‐Butoxy‐3,4‐dihydro‐2H‐pyrrole 1‐Oxide, used as a reagent in cycloaddition processes and as an electrophilic component in pyrrolidine derivative synthesis, underscores the compound's reactivity and potential utility in organic synthesis (Cicchi & Brandi, 2012). Moreover, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a significant compound in medicinal chemistry, through catalytic hydrogenation, exemplifies the intricate processes involved in the synthesis of complex organic molecules (Smaliy et al., 2011).
Molecular Interactions and Crystallography
The structural analysis of pyrrolidine derivatives, as illustrated by the study of 1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-2′,3′,5′,6′,7′,7a’-hexahydro-1′H-dispiro[acenaphthylene-1,3′-pyrrolizine-2′,3′′-chromane]-2,4′′(1H)-dione, reveals detailed information about molecular conformations and interactions. Understanding these interactions is crucial for the design and development of new materials and pharmaceuticals (Jagadeesan et al., 2013).
Medicinal and Synthetic Chemistry
The versatility of pyrrolidine derivatives is further exemplified in medicinal and synthetic chemistry. For instance, 3,5-disubstituted pyrrolidine-2,4-diones showing anticonvulsant activity demonstrate the potential therapeutic applications of these compounds. Such discoveries are crucial for drug development and the design of new therapeutic agents (Sorokina et al., 2007).
Safety And Hazards
The specific safety and hazards information for TPS is not available in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling and storing TPS.
Direcciones Futuras
The future directions for TPS are not explicitly mentioned in the search results. However, given its unique properties and usefulness in organic synthesis, it can be inferred that TPS could have potential applications in the development of new catalysts for organic reactions and in the preparation of non-conventional materials such as hydrogels and aerogels1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
Propiedades
IUPAC Name |
tert-butyl-dimethyl-[(3S)-pyrrolidin-3-yl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLGKSBUCUJCRU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572250 |
Source


|
| Record name | (3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)- | |
CAS RN |
207113-36-8 |
Source


|
| Record name | (3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)


![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)


![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)



![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
